molecular formula C6H12ClNO3 B1377392 2-Amino-4-oxohexanoic acid hydrochloride CAS No. 16631-46-2

2-Amino-4-oxohexanoic acid hydrochloride

Cat. No.: B1377392
CAS No.: 16631-46-2
M. Wt: 181.62 g/mol
InChI Key: PEYVZHOJGJSWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxohexanoic acid hydrochloride involves several steps. One common method includes the reaction of 4-oxohexanoic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include the use of advanced synthesis techniques and purification methods to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxohexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted compounds .

Mechanism of Action

The mechanism of action of 2-Amino-4-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-4-oxohexanoic acid hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique reactivity and properties. This uniqueness makes it valuable in various scientific research applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways .

Properties

IUPAC Name

2-amino-4-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-2-4(8)3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYVZHOJGJSWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-oxohexanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-4-oxohexanoic acid hydrochloride
Reactant of Route 3
2-Amino-4-oxohexanoic acid hydrochloride
Reactant of Route 4
2-Amino-4-oxohexanoic acid hydrochloride
Reactant of Route 5
2-Amino-4-oxohexanoic acid hydrochloride
Reactant of Route 6
2-Amino-4-oxohexanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.